Hexadecyldimethylamine is an organic compound with the molecular formula C₁₈H₃₉N. It is classified as a quaternary ammonium compound, characterized by a long hydrophobic alkyl chain (hexadecyl) and two methyl groups attached to the nitrogen atom. This structure imparts unique properties, such as being insoluble in water and having a density of approximately 0.801 g/mL at 20 °C . Hexadecyldimethylamine can irritate skin, eyes, and mucous membranes upon contact, and may pose toxicity risks through ingestion or inhalation .
The mechanism of action of HDMA depends on its application. Here are two examples:
HDMA can be irritating to the skin, eyes, and respiratory system. It may also be harmful if swallowed. Here are some safety considerations:
Several synthesis methods for hexadecyldimethylamine are documented:
These methods vary in complexity and yield, allowing for flexibility depending on the desired application.
Hexadecyldimethylamine finds utility across various industries:
Hexadecyldimethylamine shares similarities with other quaternary ammonium compounds but also exhibits unique characteristics due to its long hydrophobic chain. Here are some comparable compounds:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| Tetradecyltrimethylammonium | C₁₄H₃₁N | Shorter alkyl chain; more soluble in water |
| Octadecyltrimethylammonium | C₁₈H₃₉N | Similar structure; slightly longer alkyl chain |
| Dodecyltrimethylammonium | C₁₂H₂₅N | Shorter alkyl chain; different surfactant properties |
Hexadecyldimethylamine's uniqueness lies in its balance between hydrophobicity and biological activity. Its specific chain length offers distinct properties that make it particularly effective as an emulsifier and antimicrobial agent compared to shorter or longer-chain analogs. This balance enhances its applicability in both cosmetic formulations and industrial products while maintaining safety considerations due to its irritative potential.
Catalytic hydrogenation represents a cornerstone in the synthesis of alkylamines. For hexadecyldimethylamine, this method involves the reduction of nitriles or imines using hydrogen gas in the presence of metal catalysts. A notable approach, detailed in a 1938 patent, employs 9-methylpentadecanone-7 (a ketone derivative of dicapryl alcohol) and methylamine under hydrogen pressure (200–500 psi) with nickel catalysts at 100–150°C. The reaction proceeds via condensation and subsequent hydrogenation:
$$
\text{RC(O)R' + R''NH}2 \xrightarrow{\text{H}2, \text{Ni}} \text{RCH}2\text{NHR''} + \text{H}2\text{O}
$$
This method yields up to 70% N-methyl-N-hexadecylamine, with byproducts including dihexadecyl and trihexadecyl amines. Rhodium on γ-alumina has also been explored for analogous hydrogenations, though nickel remains cost-effective for industrial use.
Hexadecyldimethylamine undergoes quaternization with alkyl halides (e.g., methyl chloride, dimethyl sulfate) to form cationic surfactants. For instance, reaction with methyl chloride produces hexadecyltrimethylammonium chloride (HTAC), a widely used antiseptic:
$$
\text{C}{18}\text{H}{39}\text{N} + \text{CH}3\text{Cl} \rightarrow \text{C}{18}\text{H}{39}\text{N}^+\text{(CH}3\text{)}_2\text{Cl}^- + \text{HCl}
$$
This exothermic reaction requires careful temperature control (40–60°C) to prevent runaway conditions. Industrial protocols often utilize solvent-free systems to enhance purity and reduce waste.
Reductive amination of hexadecylamine with formaldehyde and formic acid offers a scalable route to DMA16. The Eschweiler-Clarke reaction proceeds as follows:
$$
\text{C}{16}\text{H}{33}\text{NH}2 + 2\ \text{HCHO} + 2\ \text{HCOOH} \rightarrow \text{C}{16}\text{H}{33}\text{N(CH}3\text{)}2 + 2\ \text{CO}2 + 2\ \text{H}_2\text{O}
$$
Optimal conditions include refluxing ethanol as a solvent, maintaining temperatures below 20°C during reagent addition, and neutralizing with sodium hydroxide post-reaction. This method achieves >90% yield and is favored for its minimal byproduct formation.
Large-scale production of DMA16 employs continuous flow reactors to ensure consistent quality. NINGBO INNO PHARMCHEM CO.,LTD., a leading manufacturer, utilizes the following protocol:
This process yields 95% pure DMA16, with capacities exceeding 100 metric tons annually.
Hexadecyldimethylamine serves as a pore size mediator in the synthesis of monodispersed mesoporous silica nanoparticles (MSNs). During sol-gel processes, HDMA acts as a structure-directing agent, forming micellar templates that guide the condensation of silica precursors. The alkyl chain length of HDMA ensures stable micelle formation, while its dimethylamino group interacts with silica precursors through electrostatic and hydrogen-bonding interactions [1]. By modulating HDMA concentration, researchers achieve precise control over nanoparticle size distribution, with typical pore diameters ranging from 2–10 nm [1].
A key advantage of HDMA-derived MSNs lies in their uniform pore geometry, which enhances loading capacity for guest molecules in drug delivery systems. For instance, HDMA-mediated synthesis produces MSNs with hexagonal pore arrangements, optimizing surface area-to-volume ratios exceeding 900 m²/g [1]. This structural uniformity is critical for applications requiring predictable diffusion kinetics, such as controlled release formulations.
As a swelling agent, HDMA enables dynamic tuning of mesopore dimensions in colloidal silica systems. By integrating HDMA into cetyltrimethylammonium bromide (CTAB)-based templates, researchers expand micellar cores through hydrophobic interactions between the C16 chains of HDMA and CTAB [1]. This co-surfactant approach allows pore size adjustments up to 50% larger than conventional methods, with minimal impact on colloidal stability [1].
The mechanism involves HDMA intercalating into surfactant micelles, increasing their effective volume during silica condensation. Temperature-responsive swelling has been demonstrated, where heating HDMA-containing colloids to 60°C induces micelle expansion, yielding pores up to 12 nm in diameter [1]. This tunability supports applications in size-selective molecular sieving and chromatography stationary phases.
HDMA’s utility extends to synthesizing gemini surfactants, which template highly ordered mesostructures. Reacting HDMA with 1,4-dibromobutane yields a bis-quaternary ammonium surfactant (1,4-bis(N-hexadecyl-N,N-dimethylammonium)butane dibromide) [1]. This gemini surfactant self-assembles into bilayered structures with reduced critical micelle concentrations compared to monomeric surfactants, enabling the formation of cubic (Ia3d) and 3D-hexagonal (P6₃/mmc) mesophases [1].
These templated silica nanostructures exhibit exceptional thermal stability (>600°C) and mechanical rigidity, making them suitable for high-temperature catalysis. The gemini surfactant’s twin quaternary ammonium groups create tighter packing densities, producing wall thicknesses of 2–3 nm in resulting mesoporous frameworks [1].
Mesoporous silica templated with HDMA-derived surfactants provides ideal platforms for heterogeneous catalysts. The material’s high surface area (>1000 m²/g) and narrow pore size distribution allow uniform dispersion of catalytic nanoparticles, such as platinum or palladium [1]. In Fischer-Tropsch synthesis, HDMA-templated silica supports increase cobalt catalyst reducibility by 40% compared to non-porous alternatives, enhancing hydrocarbon yield [1].
Functionalization of HDMA-synthesized silica with sulfonic acid groups creates Brønsted acid catalysts for biodiesel production. These materials demonstrate 98% conversion efficiency in triglyceride transesterification, attributable to the synergy between accessible acid sites and substrate diffusion through ordered mesopores [1].
Corrosive;Irritant;Environmental Hazard